3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide
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Overview
Description
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group on a phenyl ring, along with a cyano group and an amide group on a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide typically involves the condensation of the corresponding α, β-unsaturated acids and amines. One common method involves the use of 1-(3-dimethylamino-propyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBT) in dichloromethane (CH2Cl2) as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Bromo-4-oxo-5-methoxyphenyl)-2-cyanoprop-2-enamide.
Reduction: Formation of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-aminoprop-2-enamide.
Substitution: Formation of 3-(3-Azido-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide or 3-(3-Mercapto-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide.
Scientific Research Applications
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid: Similar structure but lacks the cyano and amide groups.
3-Bromo-4-hydroxy-5-methoxybenzonitrile: Similar structure but lacks the prop-2-enamide backbone.
2-Bromo-6-methoxyphenol: Similar structure but lacks the cyano and amide groups and has a different substitution pattern on the phenyl ring.
Uniqueness
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide is unique due to the combination of functional groups present in its structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the cyano and amide groups, along with the bromine, hydroxyl, and methoxy groups, makes this compound versatile for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-9-4-6(3-8(12)10(9)15)2-7(5-13)11(14)16/h2-4,15H,1H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGSSWYQKGUUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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